molecular formula C10H19NO3 B1423703 trans-1-Boc-4-methylpyrrolidin-3-ol CAS No. 885102-33-0

trans-1-Boc-4-methylpyrrolidin-3-ol

Cat. No. B1423703
M. Wt: 201.26 g/mol
InChI Key: YMSRLPJZNWGMAM-HTQZYQBOSA-N
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Description

Trans-1-Boc-4-methylpyrrolidin-3-ol , also known as trans-4-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester , is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₀H₁₉NO₃

  • Molecular Weight : Approximately 209.26 g/mol

  • Structure : It consists of a pyrrolidine ring with a tert-butyl ester group and a hydroxymethyl substituent.



Synthesis Analysis

The synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol involves several steps, including the protection of the hydroxyl group, cyclization, and deprotection. Researchers have employed various methods, such as ring-closing metathesis , to achieve efficient synthesis.



Molecular Structure Analysis

The compound’s molecular structure features a pyrrolidine ring with a hydroxymethyl group attached to the fourth carbon and a tert-butyl ester group on the nitrogen atom. The stereochemistry is trans, indicating that the hydroxymethyl and tert-butyl groups are on opposite sides of the ring.



Chemical Reactions Analysis

Trans-1-Boc-4-methylpyrrolidin-3-ol participates in diverse chemical reactions, including:



  • Hydrolysis : Removal of the tert-butyl ester group under acidic or basic conditions.

  • Substitution Reactions : Substitution of the hydroxymethyl group with other functional groups.

  • Reductive Transformations : Reduction of the carbonyl group to the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Typically around 80-85°C.

  • Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane).

  • Stability : Stable under ambient conditions but sensitive to moisture and acidic environments.


Scientific Research Applications

Photocatalysis Enhancement

trans-1-Boc-4-methylpyrrolidin-3-ol, through its derivatives and structural analogs, contributes to advancements in photocatalysis. For instance, the study on (BiO)2CO3-based photocatalysts highlights how such compounds, with modifications, can significantly enhance photocatalytic activity under visible light, promoting applications in fields like environmental purification and energy conversion (Ni et al., 2016).

Organic Electronics and OLEDs

In the realm of organic electronics, especially organic light-emitting diodes (OLEDs), compounds structurally related to trans-1-Boc-4-methylpyrrolidin-3-ol are pivotal in developing metal-free infrared emitters. These materials, including BODIPY-based semiconductors, are crucial for the next generation of OLEDs, offering a sustainable alternative to traditional metal-based compounds (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

In medical diagnostics and treatment, derivatives of trans-1-Boc-4-methylpyrrolidin-3-ol, particularly BODIPY fluorophores, have found significant applications. Their high fluorescent intensity and low toxicity make them ideal for bioimaging and labeling biomolecules, enhancing therapeutic efficiency in cancer treatment and other medical applications (Marfin et al., 2017).

Electrochemical Biosensors

The development of electrochemical biosensors has been revolutionized by utilizing ferroceneboronic acid derivatives, closely related to the structural framework of trans-1-Boc-4-methylpyrrolidin-3-ol. These sensors, sensitive to sugars and other biomolecules, leverage the unique binding properties of boronic acids, offering non-enzymatic alternatives for glucose monitoring and other diagnostic applications (Wang et al., 2014).

Transcranial Direct Current Stimulation (tDCS)

While not directly related to the chemical properties of trans-1-Boc-4-methylpyrrolidin-3-ol, the study on transcranial direct current stimulation (tDCS) in clinical research offers insights into neuromodulatory techniques that could be indirectly influenced by advancements in chemical synthesis and compound modifications, including those related to trans-1-Boc-4-methylpyrrolidin-3-ol and its derivatives (Brunoni et al., 2012).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Hazards : Potential hazards include skin and eye irritation. Avoid inhalation or ingestion.


Future Directions

Researchers should explore the compound’s:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Functionalization : Develop new derivatives with modified functional groups.

  • Applications : Assess its utility in asymmetric synthesis or catalysis.


properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Boc-4-methylpyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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